molecular formula C12H18 B8419716 Cyclododeca-1,3,5-triene

Cyclododeca-1,3,5-triene

Cat. No. B8419716
M. Wt: 162.27 g/mol
InChI Key: XRLIZCVYAYNXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04251462

Procedure details

The catalyst, 75 mg of tris-(dibenzyl sulfide)-tris-chloro-rhodium and 2.4 g of dicobalt octacarbonyl, and 500 g of toluene are introduced into a fine-steel autoclave. The autoclave is repeatedly purged with a 1:1 gas mixture of carbon monoxide and hydrogen with which a pressure of up to 100 bars is established. The autoclave is heated with stirring to 170° C. and the pressure is increased to 200 bars using the same gas mixture, the pressure subsequently being kept constant by the introduction of more CO/H2 when the pressure falls. After 1 hour, the temperature is reduced to 110° C. and a solution of 500 g of cyclododeca-1,5,9-triene in 1,000 g of toluene is pumped into the autoclave over a period of 3 hours. After another 90 minutes, the reaction mixture is cooled and the autoclave is vented and purged with nitrogen. The reaction solution is filtered. The solvent is distilled off at 1,600 Pa. The reaction product is distilled in a thin layer evaporator at 13 Pa and at a jacket temperature of around 220° C. The composition of the distillate is determined by gas chromatography (column: 1 m Carbowax 6000 on Teflon; heating rate: 15° C./min; 130° to 260° C.). The sample is diluted with tetrahydrofuran.
[Compound]
Name
tris-(dibenzyl sulfide)-tris-chloro-rhodium
Quantity
75 mg
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:7][CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:1.2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
tris-(dibenzyl sulfide)-tris-chloro-rhodium
Quantity
75 mg
Type
reactant
Smiles
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.4 g
Type
catalyst
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
with stirring to 170° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is repeatedly purged with a 1:1 gas mixture of carbon monoxide and hydrogen with which a pressure of up to 100 bars
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave is heated
TEMPERATURE
Type
TEMPERATURE
Details
the pressure is increased to 200 bars
CUSTOM
Type
CUSTOM
Details
is reduced to 110° C.
WAIT
Type
WAIT
Details
a solution of 500 g of cyclododeca-1,5,9-triene in 1,000 g of toluene is pumped into the autoclave over a period of 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
After another 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The reaction solution is filtered
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off at 1,600 Pa
DISTILLATION
Type
DISTILLATION
Details
The reaction product is distilled in a thin layer evaporator at 13 Pa and at a jacket temperature of around 220° C
TEMPERATURE
Type
TEMPERATURE
Details
The composition of the distillate is determined by gas chromatography (column: 1 m Carbowax 6000 on Teflon; heating rate: 15° C./min; 130° to 260° C.)
ADDITION
Type
ADDITION
Details
The sample is diluted with tetrahydrofuran

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1=CC=CC=CCCCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.